

Isothiochroman Derivatives: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: *Isothiochroman-6-amine*

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The isothiochroman scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. The unique structural features of this sulfur-containing heterocycle allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of isothiochroman derivatives against various biological targets, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activities

The biological activity of isothiochroman derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the quantitative SAR data for different series of isothiochroman analogs, highlighting key structural modifications that influence their potency and selectivity.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

A series of isothiochromanone derivatives bearing an N-benzyl pyridinium moiety have been investigated as potent acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.^[1] The SAR studies revealed that modifications on the N-benzyl group significantly impact the inhibitory activity.

Compound ID	R (Substitution on N-benzyl)	AChE IC ₅₀ (nM)
15a	4-fluoro	2.7
15b	4-chloro	3.1
15c	4-bromo	3.5
15d	4-methyl	4.2
15e	4-methoxy	5.6
15f	3-fluoro	8.9
15g	3-chloro	9.5
15h	3-bromo	10.2

SAR Insights:

- Halogen substitution at the 4-position of the N-benzyl ring resulted in the most potent inhibitors.
- The potency decreases in the order of F > Cl > Br.
- Electron-donating groups like methyl and methoxy at the 4-position slightly reduced the activity.
- Substitution at the 3-position was less favorable than at the 4-position.

Antifungal Activity

Thiochroman-4-one derivatives have been explored for their antifungal properties. The introduction of specific substituents at the 6-position of the thiochroman-4-one ring and on a linked indole moiety was found to be crucial for activity against *Candida albicans*.^[2]

Compound ID	R ¹ (at 6-position)	R ² (on indole)	MIC (µg/mL) vs <i>C. albicans</i>
20a	H	H	>64
20b	Cl	H	16
20c	NO ₂	H	8
20d	Cl	5-Cl	4

SAR Insights:

- The presence of an electron-withdrawing group at the 6-position of the thiochroman-4-one ring enhances antifungal activity. A nitro group (NO₂) at this position led to a significant increase in potency.[\[2\]](#)
- Substitution of a halogen, such as chlorine, on the indole ring further improved the antifungal efficacy.[\[2\]](#)

Leishmanicidal Activity

Thiochroman-4-one derivatives have also been evaluated as potential agents against *Leishmania (V) panamensis*.[\[3\]](#) The SAR studies highlighted the importance of a vinyl sulfone moiety and substitution at the 6-position.

Compound ID	R (at 6-position)	Moiety	EC ₅₀ (µM)	Selectivity Index (SI)
3j	F	Sulfone	79.11	>7.06
4j	F	Vinyl Sulfone	3.24	>173.24
3h	H	Sulfone	>68.9	<10.0
4h	H	Vinyl Sulfone	7.56	>97.94

SAR Insights:

- Compounds bearing a vinyl sulfone moiety displayed high antileishmanial activity and low cytotoxicity.[3]
- The presence of a fluorine atom at the C-6 position increased the leishmanicidal activity.[3]
- Compound 4j, with both a vinyl sulfone and a 6-fluoro substituent, was the most active and selective compound identified in the study.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for the key assays cited in the SAR studies of isothiochroman derivatives.

Acetylcholinesterase Inhibition Assay

This assay is used to determine the potency of compounds in inhibiting the activity of the acetylcholinesterase enzyme.

Materials:

- Human recombinant acetylcholinesterase (AChE)
- Acetylthiocholine iodide (ATCI) as the substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
- Phosphate buffer (pH 8.0)
- Test compounds (isothiochroman derivatives)
- 96-well microplate reader

Procedure:

- Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO) at various concentrations.

- In a 96-well plate, add 25 μ L of the test compound solution, 50 μ L of phosphate buffer, and 25 μ L of AChE enzyme solution.
- Incubate the mixture at 37°C for 15 minutes.
- Initiate the reaction by adding 25 μ L of ATCI solution and 125 μ L of DTNB solution.
- Measure the absorbance at 405 nm every minute for 5 minutes using a microplate reader.
- The rate of reaction is determined by the change in absorbance over time.
- Calculate the percentage of inhibition for each concentration of the test compound.
- The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antifungal Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

- *Candida albicans* strain (e.g., ATCC 90028)
- RPMI 1640 medium buffered with MOPS
- Test compounds
- 96-well microplates
- Spectrophotometer or microplate reader

Procedure:

- Prepare a standardized inoculum of *C. albicans* in RPMI 1640 medium.
- Serially dilute the test compounds in the medium in a 96-well microplate.

- Add the fungal inoculum to each well.
- Include positive (fungus without compound) and negative (medium only) controls.
- Incubate the plates at 35°C for 24-48 hours.
- The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Antileishmanial Activity Assay

This assay evaluates the efficacy of compounds against the intracellular amastigote form of Leishmania.

Materials:

- Leishmania (V) panamensis promastigotes
- U-937 human monocytic cell line
- RPMI 1640 medium supplemented with fetal bovine serum (FBS)
- Phorbol 12-myristate 13-acetate (PMA) for macrophage differentiation
- Test compounds
- Giemsa stain

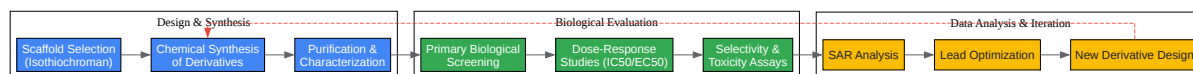
Procedure:

- Culture U-937 cells and differentiate them into macrophages using PMA.
- Infect the macrophages with stationary-phase L. panamensis promastigotes.
- After 24 hours, wash the cells to remove non-internalized promastigotes.
- Add fresh medium containing various concentrations of the test compounds.

- Incubate the plates for 72 hours.
- Fix the cells with methanol and stain with Giemsa.
- Determine the number of amastigotes per 100 macrophages by light microscopy.
- Calculate the EC₅₀ value, which is the concentration of the compound that reduces the number of amastigotes by 50% compared to the untreated control.

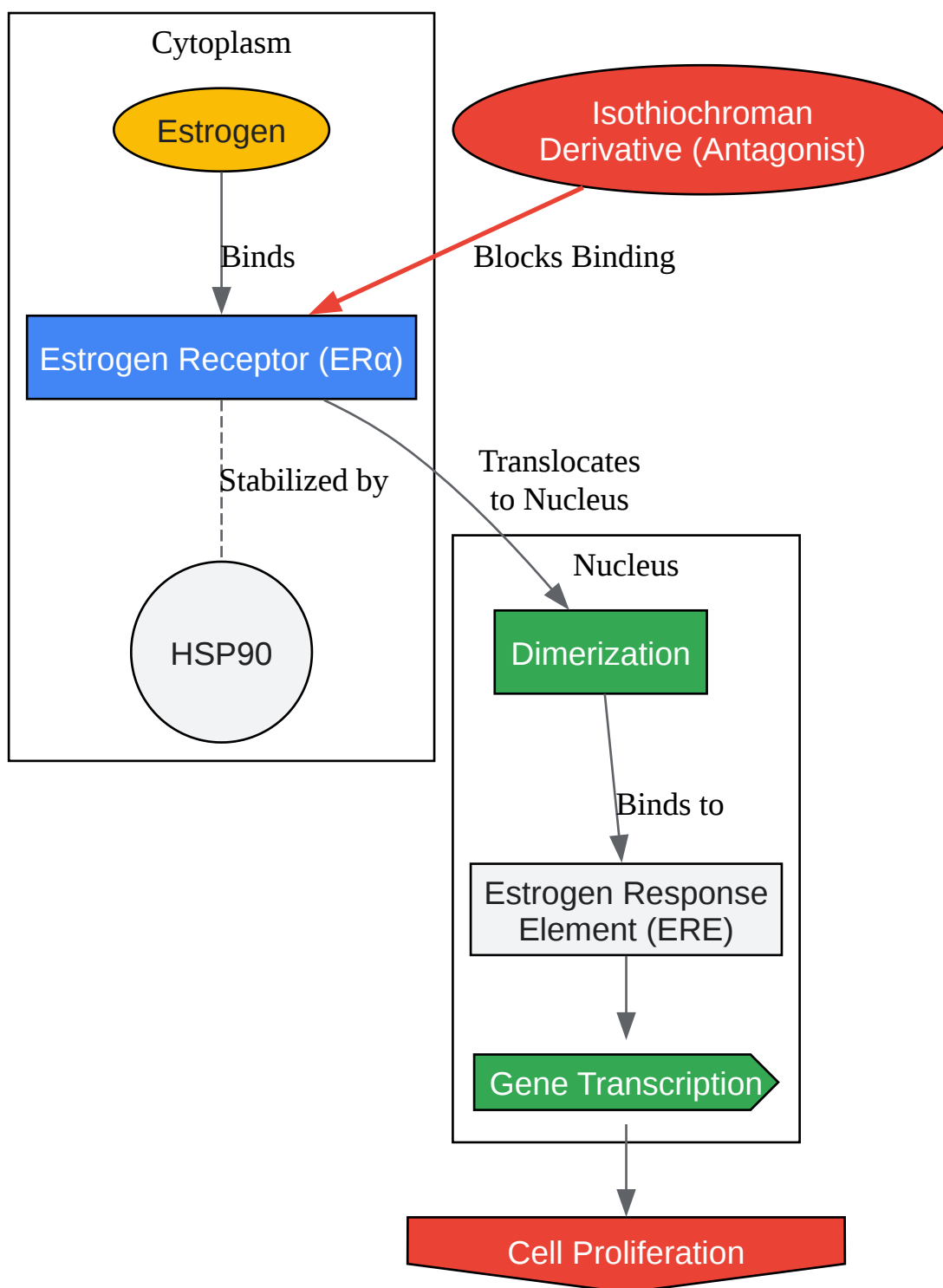
Visualizing Structure-Activity Relationships and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental processes. The following visualizations were created using the DOT language.



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Caption: General workflow for structure-activity relationship (SAR) studies.



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Caption: Estrogen receptor signaling pathway and antagonism by isothiochroman derivatives.

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